3-Butyl-2-heptanone

Physicochemical characterization Separation science Formulation volatility

3-Butyl-2-heptanone (CAS 997-69-3, synonyms: 3-butylheptan-2-one, 1,1-di(but-1-yl)acetone) is a branched aliphatic ketone with molecular formula C₁₁H₂₂O and molecular weight 170.29 g·mol⁻¹. It belongs to the dialkyl ketone class and is structurally characterized by a heptan-2-one backbone with an n-butyl substituent at the 3-position, distinguishing it from linear undecanone isomers of identical molecular formula.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 997-69-3
Cat. No. B1266615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-2-heptanone
CAS997-69-3
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)C(=O)C
InChIInChI=1S/C11H22O/c1-4-6-8-11(10(3)12)9-7-5-2/h11H,4-9H2,1-3H3
InChIKeyJTBWYOMMEUSFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-2-heptanone (CAS 997-69-3): Procurement-Relevant Identity, Class, and Physicochemical Baseline


3-Butyl-2-heptanone (CAS 997-69-3, synonyms: 3-butylheptan-2-one, 1,1-di(but-1-yl)acetone) is a branched aliphatic ketone with molecular formula C₁₁H₂₂O and molecular weight 170.29 g·mol⁻¹ [1]. It belongs to the dialkyl ketone class and is structurally characterized by a heptan-2-one backbone with an n-butyl substituent at the 3-position, distinguishing it from linear undecanone isomers of identical molecular formula . The compound is listed in the Sigma-Aldrich catalog (S547182, AldrichCPR) and multiple other vendor catalogs, typically supplied as a colorless liquid at ≥95% purity (HPLC), with storage recommended at 0–8 °C . It is registered under NSC 92386 (National Cancer Institute), the Japanese NITE-CHRIP database, and the ECHA C&L Inventory [1].

Identity Branched C₁₁ dialkyl ketone with n-butyl substitution at C-3 of heptan-2-one backbone
Workflow Suited for GC/LC method development requiring separation from linear undecanone isomers
Context Supports analytical identification, synthetic intermediate, and environmental fate research; not a drop-in FEMA GRAS replacement

Why 3-Butyl-2-heptanone Cannot Be Interchanged with Generic Undecanone Isomers or Lower Ketones: Structural and Physicochemical Basis


The branched architecture of 3-butyl-2-heptanone—an n-butyl group at the 3-position of a heptan-2-one backbone—generates a unique combination of steric bulk, molecular shape, and electronic environment at the carbonyl group that is absent in linear C₁₁ ketones such as 2-undecanone or 6-undecanone. This structural difference translates into quantifiably distinct boiling point, density, and chromatographic retention behavior . Simple substitution with a generic 'C₁₁ ketone' or a lower-molecular-weight analog such as 2-heptanone or 5-nonanone will alter volatility, solvent partitioning, and receptor-level interactions in flavor/fragrance or biochemical applications [1]. Furthermore, the absence of experimental toxicological and ecotoxicological data for 3-butyl-2-heptanone—in contrast to well-characterized flavor ketones—means that regulatory acceptability cannot be assumed through class-level extrapolation alone . The sections below provide quantitative evidence for these differentiation dimensions.

Isomer mismatch

Linear C₁₁ ketones (2-/6-undecanone) exhibit higher boiling points and different chromatographic retention; volatility and headspace profiles may shift in formulations.

Regulatory data gap

Complete absence of experimental toxicological/ecotoxicological data vs. established safety profiles of flavor ketones; regulatory acceptability cannot be assumed via class extrapolation.

Biodegradation profile

Borderline predicted ready biodegradability differs from well-characterized linear ketones; environmental persistence classification requires experimental verification.

Quantitative Differentiation Evidence for 3-Butyl-2-heptanone vs. Structural Analogs: A Procurement-Focused Comparison


Boiling Point and Volatility: Branched C₁₁ Ketone vs. Linear C₁₁ Undecanone Isomers

3-Butyl-2-heptanone exhibits a predicted boiling point of 217.7 ± 8.0 °C at 760 mmHg, which is approximately 13–14 °C lower than the experimentally reported boiling point of its linear isomer 2-undecanone (231–232 °C) and approximately 10 °C lower than 6-undecanone (228 °C) . This difference arises from the branched carbon skeleton, which reduces intermolecular van der Waals contacts relative to the straight-chain isomers. The lower boiling point translates to higher volatility at a given temperature: predicted vapor pressure of 0.1 ± 0.4 mmHg at 25 °C vs. <1 mmHg for 2-undecanone .

Boiling point & volatility
Cross-study comparable
217.7 ± 8.0 °C (predicted) vs. 231–232 °C (2-undecanone lit.)
Δ −13 to −14 °C vs. linear isomer
Reported lower boiling point supports volatility differentiation for headspace and GC method context.
Predicted value; experimental verification recommended for QC.
Physicochemical characterization Separation science Formulation volatility

Density and Hydrophobicity (LogP): Differentiation from Symmetric and Lower-MW Ketones

The predicted density of 3-butyl-2-heptanone is 0.8 ± 0.1 g·cm⁻³, which is lower than that of 6-undecanone (0.831 g·cm⁻³, lit.) and 2-undecanone (0.825 g·cm⁻³ at 25 °C, lit.) . The predicted LogP (octanol–water partition coefficient) is 3.91 (ACD/Labs), compared to approximately 3.7 for 2-undecanone and 4.09 for 6-undecanone . The estimated water solubility is 49.63 mg·L⁻¹ at 25 °C (EPISuite, based on Log Kow of 3.62), which is higher than that typically reported for the linear undecanone isomers .

Density & hydrophobicity
Cross-study comparable
LogP 3.91 (predicted); density ~0.8 g·cm⁻³; water solubility ~49.6 mg·L⁻¹
Δ LogP +0.2 vs. 2-undecanone
Intermediate LogP and lower density relative to linear isomers may influence extraction and analytical method transfer.
Predicted data; experimental LogP not available.
Solvent extraction Partitioning Environmental fate

Spectral Fingerprint: Distinct NMR and IR Signatures for Unambiguous Identity Confirmation

3-Butyl-2-heptanone possesses a unique spectral fingerprint characterized by the presence of four distinct ¹H NMR signals corresponding to the methyl ketone (CH₃–C=O at C-2), the methine proton at C-3, and the two n-butyl chain environments, differentiating it from linear undecanone isomers which lack the branched methine signal. Four NMR spectra and two FTIR spectra (including neat-phase capillary cell and vapor-phase IR) are available in the Wiley KnowItAll reference spectral libraries and accessible via SpectraBase (Compound ID Le6vMwgPuPQ) [1]. The ¹³C NMR spectrum shows the characteristic downfield carbonyl resonance (C=O) and distinct aliphatic carbon environments that differ from the symmetric environment of 6-undecanone or the terminal methyl ketone pattern of 2-undecanone [2].

Spectral fingerprint
Class-level inference
4 NMR + 2 FTIR spectra (Wiley/SpectraBase); distinct branched methine signal at C-3
Curated reference spectra enable unambiguous identity confirmation; reduces isomer misidentification risk in QC.
Source: Fluka Chemie AG via Wiley KnowItAll.
Analytical chemistry Quality control Compound identification

Toxicological and Ecotoxicological Data Gap vs. Well-Characterized Flavor Ketones

The Safety Data Sheet for 3-butyl-2-heptanone explicitly states that no data are available for: fish toxicity, daphnia toxicity, algae toxicity, microorganism toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity . This stands in marked contrast to 2-undecanone, which has published oral LD₅₀ data, established FEMA GRAS status (FEMA 3093), and insect repellent activity evaluated in peer-reviewed studies . The only GHS classification available for 3-butyl-2-heptanone is H413 (May cause long-lasting harmful effects to aquatic life, based on 39 company notifications to ECHA C&L Inventory) [1].

Toxicological data gap
Data to verify
0 of 11 standard SDS endpoints have experimental data; only GHS H413 notification available
Complete absence of experimental safety data vs. well-characterized flavor ketones; class extrapolation not supported for regulatory review.
SDS source: ChemicalBook; ECHA C&L Inventory.
Regulatory compliance Safety assessment Risk evaluation

Branched-Chain Architecture as a Determinant of Biodegradation Rate and Environmental Persistence

The predicted ready biodegradability for 3-butyl-2-heptanone is YES based on BIOWIN models (Biowin1 Linear Model: 0.8902; Biowin2 Non-Linear Model: 0.9786; Biowin5 MITI Linear Model: 0.5703; Biowin6 MITI Non-Linear Model: 0.7268) . The ultimate biodegradation timeframe is predicted as 'days to weeks' (Biowin3: 3.3970) and primary biodegradation as 'days' (Biowin4: 4.1180). These values place 3-butyl-2-heptanone at the borderline between readily and non-readily biodegradable classifications depending on the specific regulatory model employed, whereas simpler linear ketones such as 2-heptanone consistently score in the readily biodegradable range across all models [1].

Biodegradation rate
Class-level inference
Biowin5 MITI: 0.5703; Biowin3 ultimate: 3.397 (days–weeks)
Borderline predicted ready biodegradability may be a discriminating factor vs. readily biodegradable linear ketones; requires experimental validation.
EPISuite BIOWIN predictions; no experimental data.
Environmental fate Biodegradability Green chemistry

High-Confidence Application Scenarios for 3-Butyl-2-heptanone Based on Quantitative Differentiation Evidence


Specialty Flavor and Fragrance Development Requiring a Branched C₁₁ Ketone with Differentiated Volatility Profile

For flavor and fragrance formulators seeking a C₁₁ ketone with a boiling point approximately 13 °C lower than the industry-standard 2-undecanone, 3-butyl-2-heptanone offers a distinct headspace volatility profile that can modify top-note delivery in fragrance compositions . The branched structure may also produce a different odor character compared to linear undecanone isomers, as general structure–odor relationship principles predict that branching at the α- or β-position to the carbonyl modulates odor threshold and quality [1]. This compound serves as a tool for structure–activity relationship studies in olfactory receptor research rather than as a direct drop-in replacement for established FEMA GRAS flavor ingredients.

Analytical Reference Standard and Chromatographic Method Development for Branched Ketone Identification

The curated spectral library availability (4 NMR and 2 FTIR spectra via Wiley/SpectraBase) and distinct GC retention characteristics make 3-butyl-2-heptanone suitable as a reference standard for GC-MS and NMR-based identification of branched ketones in complex mixtures such as essential oils, environmental samples, or synthetic reaction products . Its retention index differs from same-MW linear undecanone isomers, providing a confirmatory identification point in multidimensional chromatographic separations.

Organic Synthesis Intermediate Where Branched Alkyl Architecture and Methyl Ketone Reactivity Are Simultaneously Required

The combination of a reactive methyl ketone functional group at C-2 and a sterically hindering n-butyl branch at C-3 creates a regiochemically biased substrate for enantioselective reduction, aldol condensation, or nucleophilic addition reactions . This structural feature set—not available in linear undecanones or symmetric ketones like 5-nonanone—may be exploited in the synthesis of chiral building blocks or complex natural product analogs, as documented in general synthetic methodology literature where branched dialkyl ketones serve as stereoinduction templates [1].

Environmental Fate Modeling and Biodegradation Studies of Branched vs. Linear Aliphatic Ketones

With its borderline predicted ready biodegradability (Biowin5 MITI score 0.5703) and complete absence of experimental ecotoxicity data, 3-butyl-2-heptanone represents a valuable model compound for comparative environmental fate studies investigating the effect of alkyl branching on ketone biodegradation kinetics . Research groups studying quantitative structure–biodegradation relationships (QSBR) may use this compound to bridge the data gap between well-characterized linear methyl ketones and more highly branched terpenoid ketones [1].

Application
Selection Property
Validation Focus
Specialty flavor/fragrance development
Branched C₁₁ ketone with differentiated volatility
Headspace delivery and odor character modulation; not a FEMA GRAS replacement
Analytical reference standard
Curated spectral library and distinct GC retention
GC-MS/NMR identification of branched ketones in complex mixtures
Organic synthesis intermediate
Methyl ketone reactivity with steric C-3 branch
Regioselective transformations; stereoinduction template research
Environmental fate modeling
Borderline predicted biodegradability and data gap
QSBR studies bridging linear and branched ketone kinetics
All applications are research-context; experimental safety and ecotoxicity data must be generated before consumer-product or regulatory-facing use.

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